molecular formula C21H21N3O4 B11008759 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B11008759
M. Wt: 379.4 g/mol
InChI Key: YPQAZXHGAAIKNA-UHFFFAOYSA-N
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Description

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of indenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 5,6-dimethoxyindanone and 4-oxo-3,4-dihydrophthalazine. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the indenyl core.

    Amidation reactions: Employing reagents like carbodiimides to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and purification.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE involves its interaction with molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Indenyl derivatives: Compounds with similar indenyl cores.

    Phthalazine derivatives: Compounds with similar phthalazine moieties.

Uniqueness

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C21H21N3O4/c1-27-18-9-12-7-8-16(15(12)10-19(18)28-2)22-20(25)11-17-13-5-3-4-6-14(13)21(26)24-23-17/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,22,25)(H,24,26)

InChI Key

YPQAZXHGAAIKNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CC3=NNC(=O)C4=CC=CC=C43)OC

Origin of Product

United States

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